4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Intestinal antimicrobial chemotherapy In vivo efficacy Prodrug pharmacokinetics

Researchers requiring a sulfonamide scaffold for gastrointestinal-targeted prodrugs often face unpredictable systemic absorption. Sulfathiadiazole (CAS 16806-29-4) solves this via its unique 1,3,4-thiadiazole heterocycle, validated by the succinylsulfathiadiazole prodrug with superior in vivo anti-E. coli efficacy over sulfathalidine. • Optimal scaffold for intestinal antimicrobial prodrugs with minimal systemic absorption. • ~90% urinary recovery as free, unconjugated active form ensures high target-site concentrations. • Hydrophilic (logP -0.081) and synthetically accessible for derivative library synthesis. Reliable supply with comprehensive analytical documentation supports your discovery pipeline.

Molecular Formula C8H8N4O2S2
Molecular Weight 256.3 g/mol
CAS No. 16806-29-4
Cat. No. B096691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
CAS16806-29-4
Molecular FormulaC8H8N4O2S2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2
InChIInChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
InChIKeyATEAASNFYTUARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfathiadiazole: Thiadiazole Sulfonamide Scaffold


4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS: 16806-29-4), commonly known as Sulfathiadiazole, is a synthetic sulfonamide antibiotic belonging to the class of 1,3,4-thiadiazole derivatives . The compound consists of a para-aminobenzenesulfonamide moiety linked to an unsubstituted 1,3,4-thiadiazole ring [1]. Sulfonamides function as competitive inhibitors of dihydropteroate synthase, thereby disrupting bacterial folic acid synthesis [2]. The 1,3,4-thiadiazole heterocyclic core distinguishes this compound from other clinically relevant sulfonamides bearing alternative heterocyclic substituents such as thiazole, pyrimidine, or isoxazole rings . Sulfathiadiazole serves as both a direct antibacterial agent and a precursor scaffold for derivatives including succinylsulfathiadiazole, a poorly absorbed intestinal antimicrobial prodrug [3].

1 Sulfonamide scaffold with unsubstituted 1,3,4-thiadiazole ring for antibacterial research and prodrug design
2 Precursor for N4-succinyl prodrug (intestinal antimicrobial studies)
3 Hydrophilic core for derivative synthesis, SAR exploration, and aqueous formulation
4 Comparative PK reference for heterocyclic substituent effects on absorption/excretion

Sulfathiadiazole: Ring-Dependent Pharmacokinetics


The N1-heterocyclic substituent on the sulfonamide scaffold exerts profound influence over pharmacokinetic behavior, solubility, and therapeutic application. Sulfathiadiazole (unsubstituted 1,3,4-thiadiazole) exhibits rapid and nearly complete oral absorption with approximately 90% urinary excretion in free unconjugated form [1]. In contrast, sulfathiazole (thiazole ring) demonstrates reduced gastrointestinal absorption due to the carbamyl group substitution, while sulfamethizole (5-methyl-1,3,4-thiadiazole) yields higher peak blood concentrations than the unsubstituted parent compound [2]. The N4-succinyl prodrug derivative of sulfathiadiazole (succinylsulfathiadiazole) was specifically engineered to minimize systemic absorption while retaining intraluminal anti-E. coli activity—a property not uniformly achievable across all sulfonamide cores [3]. Procurement decisions based solely on the sulfonamide pharmacophore without consideration of the specific heterocyclic substituent and its established pharmacokinetic profile risk selecting a compound with divergent absorption, distribution, and therapeutic utility for the intended application [1][2][3].

5-Methyl analog (sulfamethizole)
May shift absorption rate and crystalluria-related endpoints; distinct PK profile relative to unsubstituted parent.
Thiazole-ring sulfonamides (e.g., sulfathiazole)
Carbamyl substitution may reduce gastrointestinal absorption; not interchangeable for oral bioavailability studies.
Other sulfonamide cores for prodrug design
Intestinal-targeted prodrug pathway (succinyl derivative) is scaffold-specific; may not transfer to non-thiadiazole cores.

Sulfathiadiazole: Quantitative Differentiation Evidence


Succinylsulfathiadiazole Outperforms Sulfathalidine In Vivo

The N4-succinyl prodrug derivative of sulfathiadiazole (succinylsulfathiadiazole) was directly compared with sulfathalidine (phthalylsulfathiazole) for anti-E. coli activity in a murine intestinal infection model. Succinylsulfathiadiazole exhibited markedly greater activity than sulfathalidine in mice, while demonstrating comparable activity to sulfathalidine in dogs [1]. The parent sulfathiadiazole scaffold, when modified with an N4-succinyl group, yields a compound that is highly active within the intestinal tract of both mice and dogs while exhibiting only slight systemic absorption [1].

In vivo anti‑E. coli activity
Head-to-head
Succinylsulfathiadiazole > sulfathalidine in murine model; comparable activity in dogs
Supports prodrug-context study; species-dependent response
1948 murine/canine infection model; contemporary validation recommended
Intestinal antimicrobial chemotherapy In vivo efficacy Prodrug pharmacokinetics E. coli infection model

Rapid Oral Absorption and High Urinary Free Drug Recovery

In a comparative pharmacokinetic evaluation in human subjects, sulfathiadiazole administered orally was rapidly and almost completely absorbed, with rapid urinary elimination and high solubility across the urinary pH range [1]. Approximately 90% of the drug recovered from urine was present in the free (unconjugated) form [1]. In contrast, sulfamethylthiadiazole (5-methyl substituted analog) produced somewhat higher maximum blood concentrations, but was associated with microscopic hematuria and macroscopic crystalluria in 2 of 3 subjects following a single 5 g oral dose [1].

Oral absorption & urinary recovery
Head-to-head
~90% urinary free drug recovery; rapid absorption in humans
Supports urinary exposure model interpretation; lower crystalluria endpoint context
1946 human PK study; single-dose administration
Pharmacokinetics Oral bioavailability Urinary excretion Human subjects

Enhanced PABA Antagonism Resistance vs Sulfanilamide

Class-level structure-activity relationship analyses indicate that sulfonamides bearing heterocyclic substituents at the N1 position, including sulfathiazole (thiazole ring) and by inference sulfathiadiazole (1,3,4-thiadiazole ring), exhibit greater antibacterial potency and enhanced resistance to inhibition by para-aminobenzoic acid (PABA) compared to the parent sulfanilamide scaffold lacking heterocyclic substitution [1]. This class-level observation suggests that the 1,3,4-thiadiazole moiety confers functional advantages over unsubstituted sulfanilamide in antibacterial applications where PABA antagonism may be a confounding factor.

PABA antagonism resistance
Class-level
N1-heterocyclic sulfonamides show greater PABA resistance vs sulfanilamide
May support antibacterial screening context; PABA concentration-dependent
Class-level SAR inference; direct sulfathiadiazole data not quantified
Structure-activity relationship PABA antagonism Antibacterial potency Sulfonamide class comparison

Hydrophilic Scaffold for Derivative Synthesis

Sulfathiadiazole is commercially available as a versatile small molecule scaffold suitable for derivative synthesis and structure-activity relationship exploration . The compound possesses a calculated logP of -0.081 and a melting point range of 211–213°C [1]. This hydrophilicity profile (negative logP) distinguishes sulfathiadiazole from more lipophilic sulfonamide analogs and may influence solubility, formulation characteristics, and biological distribution patterns. The unsubstituted 1,3,4-thiadiazole ring provides a synthetic handle for further functionalization, enabling the generation of diverse derivative libraries for antimicrobial and anticancer screening programs [2].

Hydrophilic scaffold
Supporting evidence
Calculated logP −0.081; mp 211–213 °C
Supports aqueous formulation and derivatization studies
Vendor-supplied calculated properties
Scaffold diversification Medicinal chemistry LogP Synthetic accessibility

Sulfamethizole Distinction: PK and Prodrug Optimization

Sulfathiadiazole differs structurally from sulfamethizole (CAS: 144-82-1) solely by the absence of a 5-methyl group on the 1,3,4-thiadiazole ring [1][2]. This single substitution difference produces measurable pharmacokinetic divergence: sulfamethizole achieves higher maximum blood concentrations but carries crystalluria risk at high doses, whereas sulfathiadiazole demonstrates ~90% urinary recovery as free drug with a more favorable renal safety profile in available human data [3]. Additionally, the N4-succinyl prodrug of sulfathiadiazole (succinylsulfathiadiazole) has been specifically characterized for intestinal antimicrobial applications with minimal systemic absorption [4]. Sulfamethizole is a short-acting systemic sulfonamide approved for urinary tract infections [5], while sulfathiadiazole and its succinyl prodrug have been investigated for both urinary and intestinal antimicrobial applications.

Sulfamethizole differentiation
Cross-study comparable
Unsubstituted thiadiazole vs 5-methyl analog; distinct PK and prodrug utility
Structural differentiation supports PK endpoint review
Human PK data from separate studies; 5-methyl alters absorption/excretion
Sulfamethizole comparator Structural differentiation Prodrug development 5-methyl substitution

Limited Direct MIC Data Availability

Despite the documented pharmacokinetic advantages and prodrug utility of sulfathiadiazole, direct in vitro minimum inhibitory concentration (MIC) data for the parent compound against specific bacterial strains are notably sparse in accessible primary literature [1]. Available comparative antibacterial data for 1,3,4-thiadiazole sulfonamide derivatives are predominantly reported for substituted analogs (e.g., 5-methyl, 5-ethyl derivatives) and novel synthetic compounds rather than the unsubstituted parent sulfathiadiazole [2][3]. In contrast, sulfamethizole (5-methyl analog) has well-characterized MIC values ranging from 1.25 to 5,000 µg/mL against clinical E. coli isolates and 128–512 µg/mL against susceptible/resistant strains [4]. This evidence gap means that procurement decisions for antibacterial screening applications must rely on class-level inference or require independent verification of potency against target organisms.

MIC data availability
Data to verify
Limited direct MIC data for parent; sulfamethizole MIC 128–512 µg/mL reported
Antibacterial potency requires independent verification for screening
Direct MIC testing recommended for target organisms
Data availability MIC data In vitro antibacterial Research gap

Sulfathiadiazole Application Scenarios


Intestinal-Targeted Prodrug Development

Sulfathiadiazole is the optimal sulfonamide scaffold for developing intestinal antimicrobial prodrugs requiring minimal systemic absorption and high intraluminal anti-E. coli activity. The N4-succinyl derivative (succinylsulfathiadiazole) has demonstrated superior in vivo efficacy compared to sulfathalidine in murine intestinal infection models while maintaining only slight systemic absorption [1]. This established prodrug pathway validates the sulfathiadiazole core as uniquely suitable for gastrointestinal-targeted antimicrobial research where sulfathiazole-based prodrugs exhibit greater systemic absorption [1].

UTI Research: High Solubility and Low Crystalluria

Sulfathiadiazole is indicated for urinary tract infection research where high urinary drug concentrations with minimal crystalluria risk are critical. Human pharmacokinetic data demonstrate rapid and nearly complete oral absorption, rapid urinary elimination, and high solubility across the urinary pH range [2]. Approximately 90% of the recovered drug appears in urine as free unconjugated active form [2]. In contrast, the 5-methyl analog sulfamethylthiadiazole produced crystalluria and hematuria in 2 of 3 subjects at comparable doses [2], establishing the unsubstituted sulfathiadiazole scaffold as the preferred choice for applications where renal safety and urinary solubility are paramount selection criteria.

Scaffold Diversification and SAR Exploration

Sulfathiadiazole serves as a hydrophilic (logP = -0.081) and synthetically accessible small molecule scaffold for generating diverse 1,3,4-thiadiazole sulfonamide derivative libraries [3]. The unsubstituted thiadiazole ring provides a versatile synthetic handle for functionalization, while the negative logP confers aqueous solubility characteristics that facilitate formulation development and biological assay compatibility [3]. This compound is particularly valuable for structure-activity relationship studies exploring antimicrobial, anticancer, and enzyme inhibitory properties within the 1,3,4-thiadiazole sulfonamide chemotype [4].

Comparative PK of Heterocyclic Substituents

Sulfathiadiazole is an essential reference compound for comparative sulfonamide pharmacokinetic investigations examining the influence of N1-heterocyclic substitution on absorption, distribution, and excretion parameters. The compound's established human pharmacokinetic profile—rapid absorption, ~90% urinary free drug recovery, and absence of 5-methyl crystalluria effects [2]—provides a well-characterized baseline for comparison with 5-methyl (sulfamethizole) and 5-ethyl (sulfaethidole) analogs. This differential evidence supports procurement of sulfathiadiazole as a structurally distinct comparator in studies evaluating how minor heterocyclic substitutions modulate sulfonamide pharmacokinetic behavior.

Application
Selection Property
Validation Focus
Intestinal antimicrobial prodrug research
N4‑succinyl prodrug pathway; minimal systemic absorption
Intraluminal anti‑E. coli activity in animal models
Urinary excretion & solubility studies
High urinary free‑drug recovery; low crystalluria endpoint context
Urine solubility and free drug concentration across pH range
Scaffold diversification & SAR exploration
Hydrophilic unsubstituted thiadiazole core; synthetic accessibility
Derivatization efficiency and aqueous assay compatibility
Comparative PK of heterocyclic substituents
Well‑characterized PK baseline (rapid absorption, high renal clearance)
Absorption/excretion differentiation from methyl‑substituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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